molecular formula C11H19NO2 B13551676 Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate CAS No. 182137-45-7

Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B13551676
CAS No.: 182137-45-7
M. Wt: 197.27 g/mol
InChI Key: XMDCBJYKUSBRPE-UHFFFAOYSA-N
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Description

Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that features a tert-butyl ester group attached to a 7-azabicyclo[2.2.1]heptane framework. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl (1R,4S)-3-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Uniqueness

Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a tert-butyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

182137-45-7

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)11-6-4-8(12-11)5-7-11/h8,12H,4-7H2,1-3H3

InChI Key

XMDCBJYKUSBRPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CCC(N1)CC2

Origin of Product

United States

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